molecular formula C7H10N4O2 B12732825 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one CAS No. 159494-27-6

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B12732825
CAS No.: 159494-27-6
M. Wt: 182.18 g/mol
InChI Key: JSPJPNQZMGMWJV-UHFFFAOYSA-N
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Description

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazine with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies:

  • A study demonstrated that derivatives of triazine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL .
  • Another investigation found that similar triazine derivatives displayed antifungal properties that surpassed traditional antifungal agents like fluconazole, indicating their potential in treating resistant infections .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Research Findings:

  • In vitro studies have shown that triazine derivatives can significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism for their anti-inflammatory action .
  • Further investigations into the molecular pathways involved are ongoing to better understand the mechanisms behind these effects.

Potential in Cancer Therapy

There is emerging evidence suggesting that this compound may play a role in cancer treatment. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further exploration.

Case Studies:

  • A study indicated that compounds with a similar structure inhibited tumor cell proliferation in various cancer cell lines .
  • The modulation of specific signaling pathways related to apoptosis and cell cycle regulation has been observed, which could enhance the efficacy of existing cancer therapies .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity.

Chemical Properties:

  • The compound has a molecular formula of C7H10N4O2 and a molecular weight of approximately 182.18 g/mol .
  • Its solubility profile and stability under various pH conditions are crucial for its application in pharmaceutical formulations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives.

Findings:

  • Modifications at specific positions on the triazine ring have been shown to enhance antimicrobial activity while reducing toxicity .
  • Research continues to explore how different substituents affect biological activity and pharmacokinetics.

Mechanism of Action

The mechanism of action of 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-cyanopyridine: Another heterocyclic compound with similar structural features.

    6-Aminopyridine-3-carbonitrile:

Uniqueness

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound with the molecular formula C7H10N4O2C_7H_{10}N_4O_2, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazine ring system, which is known for its pharmacological significance. The tetrahydrofuranyl group contributes to its lipophilicity, potentially enhancing its membrane permeability and biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A summary of its antimicrobial activity is presented in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus25 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa30 μg/mL
Candida albicans4.01 mM

The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The structure-activity relationship (SAR) studies suggest that modifications to the substituents on the triazine ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study demonstrated that this compound could inhibit the secretion of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth in animal models has also been documented .

Case Studies

  • Antimicrobial Efficacy : A study published in PMC evaluated the effectiveness of various derivatives of triazine compounds against resistant strains of bacteria. The results indicated that this compound showed comparable activity to standard antibiotics such as ciprofloxacin .
  • Anti-inflammatory Mechanism : In a controlled experiment assessing cytokine levels in response to inflammatory stimuli, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls .
  • Anticancer Activity : A recent investigation into the compound's effects on breast cancer cells revealed a dose-dependent reduction in cell viability and increased apoptosis markers when treated with this triazine derivative .

Properties

CAS No.

159494-27-6

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-amino-2-(oxolan-2-yl)-1,2,4-triazin-3-one

InChI

InChI=1S/C7H10N4O2/c8-5-4-9-11(7(12)10-5)6-2-1-3-13-6/h4,6H,1-3H2,(H2,8,10,12)

InChI Key

JSPJPNQZMGMWJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C(=O)N=C(C=N2)N

Origin of Product

United States

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